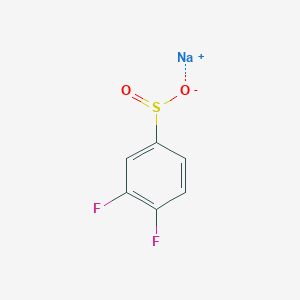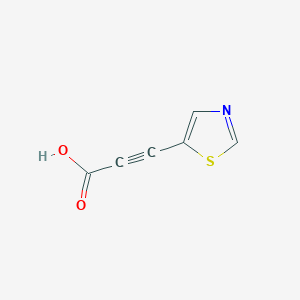
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is an organic compound that features a thiazole ring attached to a propynoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid typically involves the formation of the thiazole ring followed by the introduction of the propynoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. This is followed by the addition of the propynoic acid group through a series of reactions involving reagents such as propargyl bromide and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Thiazol-2-yl)prop-2-ynoic acid: A similar compound with a different position of the thiazole ring.
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid: Another isomer with the thiazole ring in a different position.
Uniqueness
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The position of the thiazole ring can affect the compound’s interaction with molecular targets, making it distinct from other isomers.
Propiedades
Fórmula molecular |
C6H3NO2S |
|---|---|
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |
Clave InChI |
ACTMKAIZWRRTNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=N1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


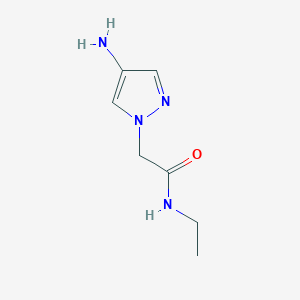


![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
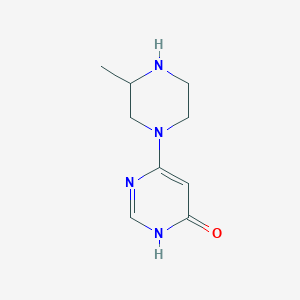

![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)


![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
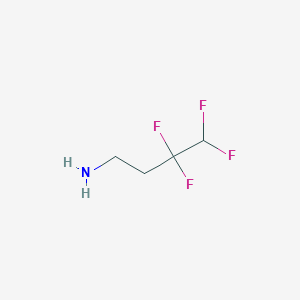
![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)

